2-acetamido-2-deoxy-beta-D-allopyranose
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Overview
Description
2-Acetamido-2-deoxy-beta-D-allopyranose is a monosaccharide derivative with the molecular formula C8H15NO6. It is a type of amino sugar, specifically an N-acetylated derivative of D-allose. This compound is structurally similar to other amino sugars like glucosamine and galactosamine, which are important in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-beta-D-allopyranose typically involves the acetylation of 2-amino-2-deoxy-D-allose. One common method is the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-beta-D-allopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce keto derivatives, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-beta-D-allopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycopeptides.
Biology: This compound is studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-beta-D-allopyranose involves its incorporation into glycoproteins and glycolipids, where it plays a role in cell signaling and structural integrity. The molecular targets include various enzymes involved in glycosylation processes . The pathways involved are primarily those related to carbohydrate metabolism and glycoprotein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose:
2-Acetamido-2-deoxy-beta-D-galactopyranose:
Uniqueness
2-Acetamido-2-deoxy-beta-D-allopyranose is unique due to its specific stereochemistry, which affects its biological activity and its interactions with enzymes and other biomolecules. This uniqueness makes it valuable in the study of carbohydrate chemistry and its applications in various fields .
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8-/m1/s1 |
InChI Key |
OVRNDRQMDRJTHS-UIAUGNHASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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